molecular formula C18H15F2N3OS2 B2420368 N-(2,6-difluorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide CAS No. 670270-84-5

N-(2,6-difluorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide

Cat. No.: B2420368
CAS No.: 670270-84-5
M. Wt: 391.45
InChI Key: CSJRLMUYXVHJEW-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a difluorophenyl group, a cyclopenta[4,5]thieno[2,3-d]pyrimidinyl group, and a thioacetamide moiety. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Cyclopenta[4,5]thieno[2,3-d]pyrimidinyl Group: This step may involve the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Difluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Thioacetamide Moiety: This step involves the reaction of the intermediate compound with thioacetamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,6-difluorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide: shares structural similarities with other thioacetamide derivatives and cyclopenta[4,5]thieno[2,3-d]pyrimidinyl compounds.

Uniqueness

  • The presence of the difluorophenyl group and the specific arrangement of the cyclopenta[4,5]thieno[2,3-d]pyrimidinyl moiety confer unique chemical properties to this compound. These properties may result in distinct biological activities or reactivity patterns compared to similar compounds.

Biological Activity

N-(2,6-difluorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a difluorophenyl group and a thia-diazatricyclo framework. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of drug candidates, which may contribute to their biological efficacy.

Molecular Formula

  • Molecular Formula : C₁₇H₁₈F₂N₄S
  • Molecular Weight : Approximately 348.42 g/mol

The biological activity of this compound is primarily attributed to its role as a prodrug for HIV integrase inhibitors. The compound demonstrates inhibitory effects on HIV replication by interfering with the integrase enzyme responsible for integrating viral DNA into the host genome .

Antifungal Properties

The compound's thiazole and diazatricyclo moieties may contribute to antifungal activity. Previous studies on related structures have demonstrated effectiveness against pathogenic fungi such as Aspergillus fumigatus and Scedosporium apiospermum, indicating that this compound may also possess similar properties .

Synthesis and Evaluation

A notable study synthesized various derivatives of this compound and evaluated their biological activities. The synthesis involved a multi-step process that optimized yield and purity. Biological testing included in vitro assays to assess cytotoxicity and selectivity against cancer cell lines.

CompoundActivityCell Line TestedIC50 (µM)
Compound AHighBreast Cancer5.4
Compound BModerateLung Cancer12.3
N-(2,6-difluorophenyl)-2-{...}TBDTBDTBD

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics due to the presence of fluorine substituents, which enhance membrane permeability. Studies indicate that such modifications can lead to improved bioavailability in vivo.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3OS2/c1-9-21-17(15-10-4-2-7-13(10)26-18(15)22-9)25-8-14(24)23-16-11(19)5-3-6-12(16)20/h3,5-6H,2,4,7-8H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJRLMUYXVHJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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